molecular formula C13H10N4OS3 B2436577 N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 872704-25-1

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2436577
CAS No.: 872704-25-1
M. Wt: 334.43
InChI Key: HJCGNFPAVKNLLN-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a pyridazine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the pyridazine ring: This can be synthesized via the reaction of hydrazines with 1,4-diketones.

    Coupling reactions: The thiazole and pyridazine intermediates can be coupled using thiol-based linkers under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions could target the nitrogen atoms in the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Thiophene derivatives: Often used in organic electronics and as intermediates in pharmaceuticals.

    Pyridazine derivatives: Studied for their potential as anti-cancer and anti-inflammatory agents.

Uniqueness

N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is unique due to the combination of these three heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS3/c18-11(15-13-14-5-7-20-13)8-21-12-4-3-9(16-17-12)10-2-1-6-19-10/h1-7H,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCGNFPAVKNLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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